molecular formula C8H3BrClNO3S B1416988 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride CAS No. 1805485-73-7

3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride

Cat. No. B1416988
M. Wt: 308.54 g/mol
InChI Key: KPGCMVWGIBYIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride (BCFCS) is an important chemical compound utilized in various scientific research applications. It is a sulfonyl chloride with a unique combination of elements, including bromine, carbon, nitrogen, and sulfur. BCFCS is a useful reagent for organic synthesis, and it has been used for a variety of applications, such as the synthesis of azo dyes, pharmaceuticals, and other organic compounds. It is also used in the preparation of polymers, surfactants, and other materials. In addition, BCFCS is used in the synthesis of polymers and surfactants that are used in medical, industrial, and consumer products.

Scientific Research Applications

3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride has a wide range of scientific research applications. It is used in the synthesis of azo dyes, pharmaceuticals, and other organic compounds. It is also used in the preparation of polymers, surfactants, and other materials. 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride is also used in the synthesis of polymers and surfactants that are used in medical, industrial, and consumer products. Additionally, 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride has been used in the synthesis of polymers and surfactants that are used in medical, industrial, and consumer products. Furthermore, 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride has been used in the synthesis of polymeric materials and in the preparation of polymeric materials for use in medical, industrial, and consumer products.

Mechanism Of Action

The mechanism of action of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride is not well understood. However, it is believed that its reactivity is due to its ability to form a strong bond with a substrate, such as an anhydride or an amide. This bond is formed through a nucleophilic substitution reaction, in which the sulfonyl chloride group of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride reacts with the substrate. This reaction results in the formation of a new bond between the sulfonyl chloride group and the substrate, which leads to the formation of a new product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride have not been extensively studied. However, it is believed that 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride may have some anti-inflammatory effects. In addition, 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride has been reported to have some antiviral activity, and it has been suggested that it may be useful in the treatment of some viral infections. Furthermore, 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride has been shown to have some anti-cancer effects. However, more research is needed to better understand the biochemical and physiological effects of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride.

Advantages And Limitations For Lab Experiments

The use of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize and handle, making it a convenient and cost-effective reagent for use in laboratory experiments. Second, it is a highly reactive compound, making it suitable for use in a variety of organic synthesis reactions. Third, it is relatively stable, meaning that it can be stored for long periods of time without decomposing. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations associated with the use of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride in laboratory experiments. First, the reactivity of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride can be unpredictable, which can lead to unwanted side reactions. Second, the reaction conditions must be carefully controlled in order to obtain the desired products. Third, the reaction conditions can be difficult to control, which can lead to the formation of unwanted by-products. Finally, the reaction products can be difficult to isolate and purify, which can lead to the loss of the desired product.

Future Directions

The potential uses of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride in scientific research are vast. Further research is needed to better understand the biochemical and physiological effects of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride and to develop new methods for its synthesis and use. Additionally, more research is needed to investigate the potential therapeutic applications of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride and to develop new methods for its use in medical and industrial products. Furthermore, research is needed to investigate the potential environmental applications of 3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride and to develop new methods for its use in environmental remediation and pollution control

properties

IUPAC Name

3-bromo-4-cyano-5-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-8-2-6(15(10,13)14)1-5(4-12)7(8)3-11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGCMVWGIBYIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyano-5-formylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.